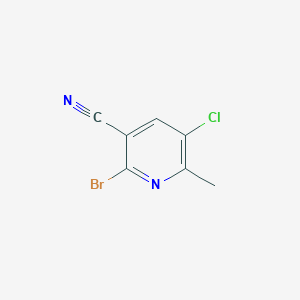

2-Bromo-5-chloro-6-methyl-nicotinonitrile

Descripción general

Descripción

2-Bromo-5-cloro-6-metil-nicotinonitrilo es un compuesto orgánico con la fórmula molecular C7H4BrClN2 y un peso molecular de 231.48 g/mol . Este compuesto es un derivado del nicotinonitrilo, caracterizado por la presencia de grupos bromo, cloro y metilo unidos al anillo de piridina. Se utiliza en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales únicas.

Métodos De Preparación

La síntesis de 2-Bromo-5-cloro-6-metil-nicotinonitrilo generalmente involucra la bromación y cloración de 6-metil-nicotinonitrilo. Las condiciones de reacción a menudo incluyen el uso de reactivos de bromo y cloro en presencia de un solvente y catalizador adecuados . Los métodos de producción industrial pueden involucrar procesos más eficientes y escalables, como los reactores de flujo continuo, para asegurar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

2-Bromo-5-cloro-6-metil-nicotinonitrilo experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales utilizando reactivos y condiciones apropiados.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para eliminar átomos de halógeno.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas, a menudo utilizando catalizadores de paladio o cobre.

Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes oxidantes, agentes reductores y catalizadores metálicos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

2-Bromo-5-cloro-6-metil-nicotinonitrilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermediario en la síntesis de diversos compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.

Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.

Medicina: Sirve como bloque de construcción para el desarrollo de nuevos agentes terapéuticos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-5-cloro-6-metil-nicotinonitrilo involucra su interacción con objetivos moleculares y vías específicas. La presencia de átomos de bromo y cloro mejora su reactividad, permitiéndole formar enlaces covalentes con moléculas objetivo. Esto puede llevar a la inhibición o activación de vías biológicas específicas, dependiendo del contexto de su uso .

Comparación Con Compuestos Similares

Compuestos similares a 2-Bromo-5-cloro-6-metil-nicotinonitrilo incluyen otros derivados halogenados de nicotinonitrilo, como:

- 2-Bromo-5-cloro-nicotinonitrilo

- 2-Bromo-6-metil-nicotinonitrilo

- 5-Cloro-6-metil-nicotinonitrilo

Estos compuestos comparten características estructurales similares, pero difieren en la posición y el tipo de halógeno y grupos metilo. La singularidad de 2-Bromo-5-cloro-6-metil-nicotinonitrilo radica en su combinación específica de sustituyentes, lo que puede influir en su reactividad y aplicaciones .

Actividad Biológica

2-Bromo-5-chloro-6-methyl-nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

- IUPAC Name : this compound

- Molecular Formula : C₈H₄BrClN₂

- Molecular Weight : 233.49 g/mol

- CAS Number : 1135283-49-6

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Its structure allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate cellular pathways. The presence of the bromine and chlorine atoms enhances its reactivity, potentially leading to the formation of covalent bonds with nucleophilic sites on proteins.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against a range of microbial pathogens. For instance:

- Antibacterial Activity : In vitro assays demonstrated that this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In a series of experiments involving various human cancer cell lines, this compound showed promising antiproliferative effects. For example, it inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 15 µM to 30 µM .

Data Table: Biological Activity Overview

| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | ||

| Anticancer | MCF-7 (Breast Cancer) | 20 µM | |

| A549 (Lung Cancer) | 25 µM |

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against various strains of bacteria. The results indicated that it possesses a broad spectrum of activity, particularly against resistant strains . -

Anticancer Mechanism Investigation :

Research conducted at a leading cancer research institute explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that the compound activates caspase pathways, leading to programmed cell death .

Propiedades

IUPAC Name |

2-bromo-5-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVRBROQWODRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Br)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230567 | |

| Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414959-00-4 | |

| Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.